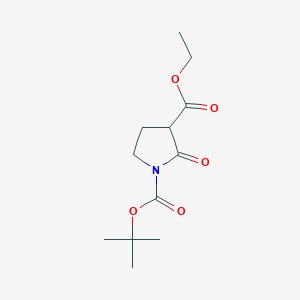
Ethyl 1-boc-2-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of this compound involves a reaction in a dry 500 mL reaction flask, where Dess-Martin oxidizing agent is slowly added in three portions to a dichloromethane solution of 3-hydroxypyrrolidine-1-tert-butyl ester . The resulting reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate has a predicted boiling point of 375.0±35.0 °C and a predicted density of 1.182±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a valuable building block for creating complex organic molecules. It’s particularly useful in the synthesis of cyclic compounds and can undergo transformations such as esterification, amidation, and alkylation .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of potential drug candidates. Its ability to form stable enolates makes it a precursor in the construction of pharmacologically active molecules, especially in the development of novel antiviral and antibacterial agents .
Agrochemical Development
The compound’s reactivity profile lends itself to the development of agrochemicals. Researchers can modify its structure to produce compounds with potential use as herbicides or pesticides, contributing to the creation of new solutions for crop protection .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties. By incorporating it into polymer chains, scientists can alter the thermal stability, rigidity, and solubility of the resulting materials, which can be applied in various industrial contexts .
Catalysis
The compound can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalysts that facilitate important chemical reactions, such as hydrogenation and carbon-carbon bond formation, with enhanced efficiency and selectivity .
Bioconjugation
Bioconjugation techniques often employ this compound to modify biomolecules. It can be used to attach probes or drugs to proteins or nucleic acids, enabling the study of biological processes or the development of targeted therapies .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can serve as standards or reagents. Its stability and reactivity make it suitable for use in chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .
Environmental Science
Lastly, this compound’s derivatives can be used in environmental science to detect and quantify pollutants. Its chemical properties allow for the creation of sensitive assays that can measure the presence of harmful substances in soil and water .
Mechanism of Action
Target of Action
This compound is a useful intermediate in organic synthesis , and its targets would depend on the specific reactions it is involved in.
Action Environment
It is known that the compound’s stability is related to the ph of the solution it is in . In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (pH 4-6), it can exist relatively stably .
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHTXTVNVCVIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)
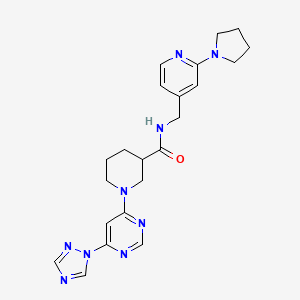
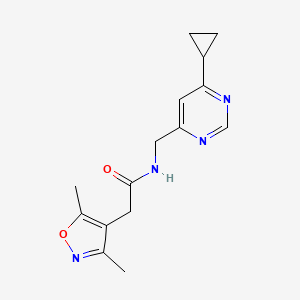
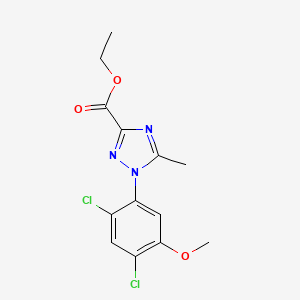

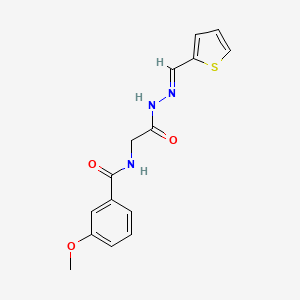
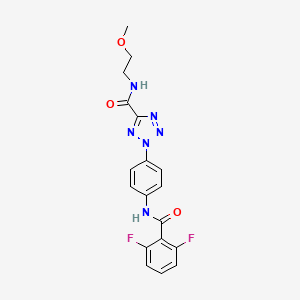
![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)
![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)
![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)
![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)
![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)
![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)
